molecular formula C21H18Cl2F3N5O2 B2541476 2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile CAS No. 400076-75-7

2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile

Cat. No. B2541476
CAS RN: 400076-75-7
M. Wt: 500.3
InChI Key: YLAKBYPXAHCIQJ-VPUKRXIYSA-N
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Description

The compound "2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile" is a complex molecule that appears to be related to a class of compounds that interact with sigma receptors, as well as other biological targets. The structure suggests the presence of a piperazine moiety, a pyridine ring, and multiple chloro and trifluoromethyl substituents, which are common in medicinal chemistry for their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as anilines or aldehydes. For instance, the synthesis of 1-(3-chlorophenyl) piperazine is achieved from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane to yield the final product . Similarly, the synthesis of complex piperazine derivatives can involve the reaction of substituted phenyl ethanones with aldehydes in the presence of ammonium acetate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits significant conformational flexibility due to the presence of the piperazine ring and the ethoxyimino linkage. This flexibility can influence the compound's interaction with biological targets. For example, studies have shown that the orientation of nitrogen lone pairs in piperazines can significantly affect binding interactions with sigma receptors . The presence of the pyridine and piperazine rings in the compound suggests that it may have multiple sites of interaction with biological targets, potentially leading to a range of biological activities.

Chemical Reactions Analysis

The compound contains several functional groups that could undergo chemical reactions. The piperazine ring can participate in nucleophilic substitution reactions, while the nitrile group could be involved in addition reactions. The presence of halogens (chloro groups) suggests that the compound could also undergo further halogenation or dehalogenation reactions under appropriate conditions. The trifluoromethyl group is relatively inert but could influence the electronic properties of the pyridine ring, affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of chloro and trifluoromethyl groups would likely increase the compound's lipophilicity, potentially affecting its solubility and distribution in biological systems. The piperazine ring could contribute to the basicity of the compound, while the nitrile group could affect its polarity. The stability of the compound could be assessed through methods such as HPLC and TLC, as demonstrated for related compounds . These properties are crucial for determining the compound's suitability as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Scientific Research Applications

Receptor Interaction and Antidepressant Effects

2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile demonstrates potential as an antidepressant through its interaction with serotonin receptors. For instance, a study showed that congeners of trazodone, with similarities to the aforementioned chemical, have been potent and selective inhibitors of synaptosomal uptake of serotonin, suggesting an atypical antidepressant effect with specific serotonergic mechanisms (Alhaider, 1992). Additionally, research into the compound OPC-14523, closely related to the chemical , revealed its high affinity for σ and 5-HT1A receptors and the 5-HT transporter, indicating its potential for antidepressant-like effects (Bermack, Haddjeri, & Debonnel, 2004).

Dopaminergic Effects and Potential in Treating Dysfunction

Compounds related to 2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile have been observed to impact dopaminergic systems. For instance, aripiprazole (OPC-14597) is reported to increase dopamine release in the prefrontal cortex and hippocampus, suggesting its potential utility in improving cognitive functions and treating negative symptoms associated with psychiatric disorders (Li et al., 2004).

Role in Modulating Serotonergic Systems

The compound's structural analogs have been involved in modulating serotonergic systems. A study mentioned the substance m-Chlorophenylpiperazine (CPP), a potent inhibitor of serotonin binding to rat brain receptors, indicating its role as a serotonin receptor agonist (Fuller, Snoddy, & Mason, 1981). This highlights the potential of 2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile and its analogs in studying and possibly influencing serotonergic pathways.

properties

IUPAC Name

(3E)-2-(4-chlorophenyl)-3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]iminopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3N5O2/c22-17-3-1-14(2-4-17)15(10-27)11-29-33-13-19(32)30-5-7-31(8-6-30)20-18(23)9-16(12-28-20)21(24,25)26/h1-4,9,11-12,15H,5-8,13H2/b29-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAKBYPXAHCIQJ-VPUKRXIYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON=CC(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CO/N=C/C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-3-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)imino]propanenitrile

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